Pseudoprotodioscin

Descripción general

Descripción

Pseudoprotodioscin is a steroid saponin . It is a natural product found in Smilax menispermoidea, Dioscorea panthaica, and other organisms .

Synthesis Analysis

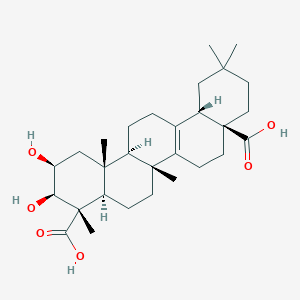

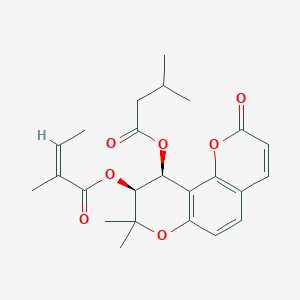

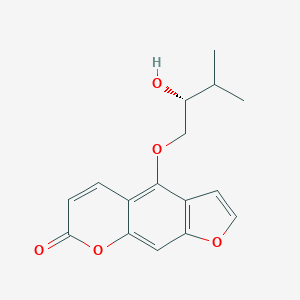

Pseudoprotodioscin and its derivatives were examined for their beneficial role against H2O2-mediated myocardial cell injury . The biotransformation pathway of pseudoprotodioscin by Gibberella fujikuroi CGMCC 3.4663 was proposed .Molecular Structure Analysis

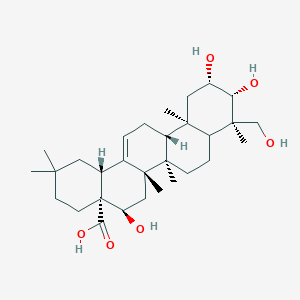

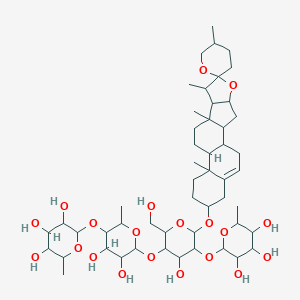

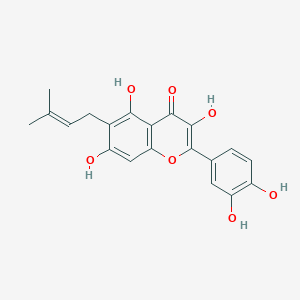

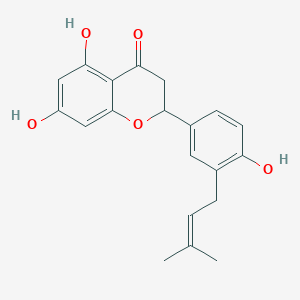

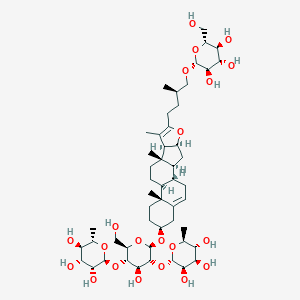

The molecular formula of Pseudoprotodioscin is C51H82O21 . The molecular weight is 1031.18 .Chemical Reactions Analysis

Pseudoprotodioscin has been transformed by a fungus Gibberella fujikuroi CGMCC 3.4663 . Five new and three known steroidal saponins were obtained from the fermentation broth of pseudoprotodioscin incubated with this fungus .Physical And Chemical Properties Analysis

Pseudoprotodioscin has a molecular weight of 1031.18 and a molecular formula of C51H82O21 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Aplicaciones Científicas De Investigación

Application in Cancer Research

Specific Scientific Field

Summary of the Application

Pseudoprotodioscin, a type of furostane saponin glycoside, has been reported to have cytotoxic activity on leukemic and HepG2 liver cancer cell lines .

Methods of Application or Experimental Procedures

Pseudoprotodioscin was isolated from the unripe berries of Solanum intrusum (Soria) (family Solanaceae). The structures of both compounds were elucidated using MALDI-TOF mass spectroscopy and one and two-dimensional NMR techniques .

Results or Outcomes

The isolation of these compounds from S. intrusum will shed light on the importance of the plant and the need for further studies to be carried out in order to explore its possible therapeutic benefits .

Application in Cardiovascular Research

Specific Scientific Field

Summary of the Application

Pseudoprotodioscin and its derivatives have been examined for their beneficial role against H2O2-mediated myocardial cell injury .

Methods of Application or Experimental Procedures

Five novel pseudoprotodioscin derivatives were obtained via pseudoprotodioscin transformation by C. (Dong et al. 2016) .

Results or Outcomes

The study suggested that pseudoprotodioscin and its derivatives could have potential benefits in the treatment of myocardial cell injury .

Application in Anti-Inflammatory Research

Specific Scientific Field

Summary of the Application

Pseudoprotodioscin has been found to have anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Methods of Application or Experimental Procedures

The anti-inflammatory properties of Pseudoprotodioscin were discovered through the study of its effects on inflammation in animal models .

Results or Outcomes

The study found that Pseudoprotodioscin significantly reduced inflammation in the tested models . This suggests that it could be used as a natural alternative to synthetic anti-inflammatory drugs.

Application in Analgesic Research

Specific Scientific Field

Summary of the Application

Pseudoprotodioscin has been used in the manufacture of locally analgesic ointments . The juice of the fruit from which it is derived has been used as an analgesic for toothaches .

Methods of Application or Experimental Procedures

The analgesic properties of Pseudoprotodioscin were discovered through its application in traditional medicine .

Results or Outcomes

The use of Pseudoprotodioscin in analgesic ointments has been found to be effective in relieving pain . This suggests that it could be used as a natural alternative to synthetic painkillers.

Application in Antiviral Research

Specific Scientific Field

Summary of the Application

Pseudoprotodioscin has been found to have antiviral properties . This makes it a potential candidate for the development of new antiviral drugs.

Methods of Application or Experimental Procedures

The antiviral properties of Pseudoprotodioscin were discovered through the study of its effects on viral infections in animal models .

Results or Outcomes

The study found that Pseudoprotodioscin significantly reduced viral load in the tested models . This suggests that it could be used as a natural alternative to synthetic antiviral drugs.

Application in Hypocholesterolemic Research

Specific Scientific Field

Summary of the Application

Pseudoprotodioscin has been used in the study of hypocholesterolemic activities . This suggests that it could be used in the treatment of high cholesterol levels.

Methods of Application or Experimental Procedures

The hypocholesterolemic properties of Pseudoprotodioscin were discovered through its application in traditional medicine .

Results or Outcomes

The use of Pseudoprotodioscin in hypocholesterolemic studies has been found to be effective in reducing cholesterol levels . This suggests that it could be used as a natural alternative to synthetic cholesterol-lowering drugs.

Safety And Hazards

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8,20,22-23,25-28,30-49,52-63H,7,9-19H2,1-6H3/t20-,22+,23+,25?,26-,27+,28+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCUMTGKKLOMCW-MQDUZHDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OC4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)C[C@H]8[C@@H]7C(=C(O8)CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

CAS RN |

102115-79-7 | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)furosta-5,20(22)-dien-3-yl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.2)-O-[6-deoxy-α-L-mannopyranosyl-(1.fwdarw.4)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.